molecular formula C12H9ClN4 B016408 9-benzyl-6-chloro-9H-purine CAS No. 1928-76-3

9-benzyl-6-chloro-9H-purine

Cat. No.: B016408
CAS No.: 1928-76-3
M. Wt: 244.68 g/mol
InChI Key: NKEFCVAMNJICJZ-UHFFFAOYSA-N
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Description

9-Benzyl-6-chloro-9H-purine: is a heterocyclic compound belonging to the purine family. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The compound this compound is characterized by the presence of a benzyl group at the 9th position and a chlorine atom at the 6th position of the purine ring. This structural modification imparts unique chemical and biological properties to the compound, making it valuable in scientific research and industrial applications .

Mechanism of Action

Target of Action

9-Benzyl-6-chloro-9H-purine is a purine derivative . Purine is a fundamental motif in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry . Therefore, the primary targets of this compound are likely to be the enzymes and proteins that interact with purine motifs.

Mode of Action

For instance, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H) . In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving purine metabolism. Purine derivatives bearing a cyano group on their framework have received a great deal of attention due to their biological activities such as antimalarial activity . They also serve as T. brucei’s cysteine protease inhibitors to cure the Human African trypanosomiasis .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential role in inhibiting T. brucei’s cysteine protease , it could have effects on protein degradation pathways and potentially induce cell death in certain contexts.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, the presence of other molecules, and the specific cellular environment. For instance, the compound’s storage conditions are recommended to be in an inert atmosphere at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-benzyl-6-chloro-9H-purine typically involves the alkylation of 6-chloropurine with benzyl halides. One common method is to react 6-chloropurine with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out at room temperature or slightly elevated temperatures until the starting materials are consumed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 9-Benzyl-6-chloro-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 9-Benzyl-6-chloro-9H-purine is used as a building block in the synthesis of more complex purine derivatives.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in nucleotide metabolism, making it a candidate for drug development.

Medicine: The compound’s ability to interact with biological targets has led to investigations into its potential therapeutic applications. It is being explored for its antiviral, anticancer, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the development of organic electronic materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

9-benzyl-6-chloropurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEFCVAMNJICJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282397
Record name 9-benzyl-6-chloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1928-76-3
Record name 1928-76-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-benzyl-6-chloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 1,4-diazabicyclo[2.2.2]octane (DABCO) in reactions involving 2-amino-9-benzyl-6-chloro-9H-purine?

A: 1,4-Diazabicyclo[2.2.2]octane (DABCO) acts as a catalyst in reactions involving 2-amino-9-benzyl-6-chloro-9H-purine [, ]. It facilitates the displacement of the chlorine atom at the 6-position by nucleophiles such as alkoxides and cyanide ions. This catalytic activity of DABCO allows for milder reaction conditions and often leads to improved yields of desired products.

Q2: What are the possible products formed when 2-amino-9-benzyl-6-chloro-9H-purine reacts in the presence of DABCO?

A: The reaction outcome depends on the specific reagents and conditions employed [, ]:

    Q3: Are there any characterized intermediates formed during these reactions?

    A: Yes, research has identified 1-1-(2-amino-9-benzyl-9H-purin-6-yl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride as an intermediate formed during the reaction of DABCO with 2-amino-9-benzyl-6-chloro-9H-purine in DMF []. This intermediate further reacts with nucleophiles to give the final product.

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